

An In-Depth Technical Guide to Phytochelatin 5: Structure, Function, and Analysis

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Compound of Interest

Compound Name: *Phytochelatin 5*

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Introduction

Phytochelatin 5 (PC5) is a crucial peptide involved in the detoxification of heavy metals in plants, fungi, and certain microorganisms. As a member of the phytochelatin family of peptides, PC5 plays a vital role in cellular defense mechanisms against the toxic effects of heavy metals such as cadmium, arsenic, and lead. This technical guide provides a comprehensive overview of the structure, chemical properties, biosynthesis, and analytical methodologies for **Phytochelatin 5**.

Core Concepts: Structure and Chemical Formula

Phytochelatin 5 is a polypeptide with the general structure $(\gamma\text{-Glu-Cys})_5\text{-Gly}$. It is synthesized from the precursor molecule glutathione and consists of five repeating units of γ -glutamylcysteine followed by a terminal glycine residue. The unique γ -linkage between the glutamic acid residues distinguishes it from proteins synthesized via ribosomal translation.

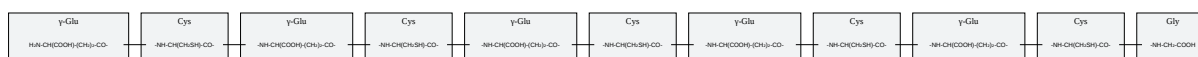
Chemical and Physical Properties

A summary of the key chemical and physical properties of **Phytochelatin 5** is presented in the table below.

Property	Value
Chemical Formula	C ₄₂ H ₆₅ N ₁₁ O ₂₂ S ₅ [1]
Molecular Weight	1236.4 g/mol [1]
IUPAC Name	(2S)-2-amino-5-[[[(2R)-1-[[[(1S)-1-carboxy-4-[[[(2R)-1-[[[(1S)-1-carboxy-4-[[[(2R)-1-[[[(1S)-1-carboxy-4-[[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid [1]
Canonical SMILES	<chem>C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC(=O)OC(=O)OC(=O)OC(=O)OC(=O)OC(=O)O)C(C(=O)O)N</chem> [1]
General Structure	(γ-Glu-Cys) ₅ -Gly

Structural Diagram

The following diagram illustrates the linear peptide structure of **Phytochelatin 5**, highlighting the repeating γ-glutamylcysteine units and the terminal glycine.



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Caption: Linear structure of **Phytochelatin 5** ((γ -Glu-Cys)₅-Gly).

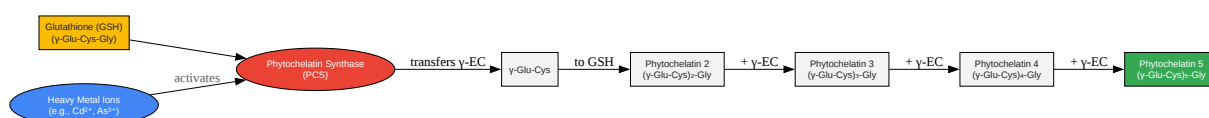
Signaling Pathways and Biological Function

Biosynthesis of Phytochelatin 5

Phytochelatin 5 is not directly encoded by a gene but is synthesized enzymatically from glutathione (GSH). The key enzyme in this process is phytochelatin synthase (PCS). The synthesis is triggered by the presence of heavy metal ions.

The biosynthetic pathway can be summarized as follows:

- **Precursor Synthesis:** Glutathione (γ -Glu-Cys-Gly) is synthesized from its constituent amino acids: glutamate, cysteine, and glycine.
- **Activation of Phytochelatin Synthase:** Heavy metal ions activate the constitutively expressed phytochelatin synthase.
- **Elongation:** Phytochelatin synthase catalyzes the transfer of a γ -glutamylcysteine (γ -EC) group from a glutathione molecule to another glutathione molecule or to a growing phytochelatin chain. This process is repeated to elongate the chain.



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Caption: Biosynthesis pathway of **Phytochelatin 5**.

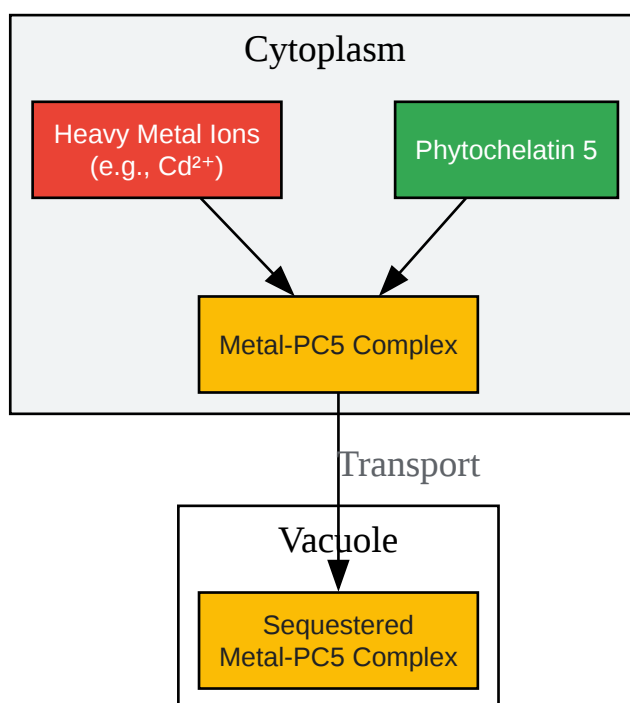
Heavy Metal Detoxification

The primary function of **Phytochelatin 5** is the detoxification of heavy metals. The sulfhydryl groups (-SH) of the cysteine residues are crucial for this function, as they act as high-affinity

binding sites for metal ions.

The detoxification process involves:

- Chelation: **Phytochelatin 5** binds to heavy metal ions in the cytoplasm, forming a stable metal-phytochelatin complex.
- Sequestration: This complex is then transported into the vacuole, effectively removing the toxic metal ions from the cytoplasm where they could interfere with essential metabolic processes.



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Caption: Heavy metal detoxification pathway involving **Phytochelatin 5**.

Experimental Protocols

Extraction of Phytochelatins from Plant Tissue

A general protocol for the extraction of phytochelatins from plant material is as follows:

- Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
- Homogenize the powdered tissue in an extraction buffer (e.g., 0.1 M HCl or 5% (w/v) 5-sulfosalicylic acid) to precipitate proteins and extract small peptides.
- Centrifuge the homogenate to pellet cell debris and precipitated proteins.
- Collect the supernatant containing the phytochelatin for further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of phytochelatin.

- Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is commonly employed.
- Derivatization: For fluorescence detection, a pre-column or post-column derivatization step with a thiol-reactive fluorescent probe, such as monobromobimane (mBBR), is often necessary to enhance sensitivity.
- Quantification: Quantification is achieved by comparing the peak areas of the phytochelatin in the sample to those of known standards.

Structural Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and structural characterization of phytochelatin.

- Ionization Technique: Electrospray ionization (ESI) is commonly used for the analysis of peptides like phytochelatin. Nano-ESI can be employed for higher sensitivity with small

sample volumes.

- **Mass Analyzer:** Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.
- **Tandem Mass Spectrometry (MS/MS):** Fragmentation of the parent ion (e.g., the protonated molecule $[M+H]^+$) through collision-induced dissociation (CID) allows for the sequencing of the peptide and confirmation of its structure. The fragmentation pattern will reveal the characteristic loss of amino acid residues.

Phytochelatin Synthase Activity Assay

The activity of phytochelatin synthase can be determined by measuring the formation of phytochelatins from glutathione.

- Prepare a crude protein extract from the plant or organism of interest.
- Set up a reaction mixture containing the protein extract, glutathione as the substrate, and a heavy metal ion (e.g., $CdCl_2$) to activate the enzyme. A control reaction without the heavy metal should be included.
- Incubate the reaction at an optimal temperature (e.g., $37^{\circ}C$) for a specific time.
- Stop the reaction by adding an acid (e.g., 5-sulfosalicylic acid).
- Analyze the reaction mixture for the presence of newly synthesized phytochelatins (e.g., PC2, PC3) using HPLC. The amount of phytochelatins formed is a measure of the enzyme activity.

Conclusion

Phytochelatin 5 is a key player in the intricate defense network that enables organisms to tolerate heavy metal stress. A thorough understanding of its structure, biosynthesis, and function is essential for researchers in plant biology, toxicology, and environmental science. The analytical techniques outlined in this guide provide the necessary tools for the detailed investigation of this important peptide and its role in cellular detoxification pathways. This knowledge can be leveraged for applications in phytoremediation and the development of crops with enhanced heavy metal tolerance.

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References

- 1. Evaluation of enzymatic and magnetic properties of γ -glutamyl-[1- ^{13}C]glycine and its deuteration toward longer retention of the hyperpolarized state - PMC [pmc.ncbi.nlm.nih.gov]
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